molecular formula C8H16Cl2O2 B12653399 1,6-Bis(chloromethoxy)hexane CAS No. 56894-92-9

1,6-Bis(chloromethoxy)hexane

Cat. No.: B12653399
CAS No.: 56894-92-9
M. Wt: 215.11 g/mol
InChI Key: QHEYFBGFAQOPBZ-UHFFFAOYSA-N
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Description

1,6-Bis(chloromethoxy)hexane is an organic compound with the molecular formula C8H16Cl2O2. It is a bifunctional molecule containing two chloromethoxy groups attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(chloromethoxy)hexane can be synthesized through the chloromethylation of 1,6-hexanediol. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of chloromethyl ether intermediates, which then react with the hexanediol to form the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(chloromethoxy)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted hexane derivatives.

    Hydrolysis: 1,6-Hexanediol and hydrochloric acid.

    Oxidation: Hexanedial or hexanedioic acid.

Scientific Research Applications

1,6-Bis(chloromethoxy)hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(chloromethoxy)hexane involves its reactivity towards nucleophiles and its ability to form covalent bonds with various substrates. The chloromethoxy groups act as leaving groups, facilitating nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(chloromethoxy)hexane is unique due to its longer carbon chain, which provides greater flexibility and spacing between reactive sites. This can be advantageous in the synthesis of polymers and complex molecules where spatial arrangement is crucial .

Properties

CAS No.

56894-92-9

Molecular Formula

C8H16Cl2O2

Molecular Weight

215.11 g/mol

IUPAC Name

1,6-bis(chloromethoxy)hexane

InChI

InChI=1S/C8H16Cl2O2/c9-7-11-5-3-1-2-4-6-12-8-10/h1-8H2

InChI Key

QHEYFBGFAQOPBZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCCl)CCOCCl

Origin of Product

United States

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